7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound characterized by its unique structure and potential biological activities. It has garnered attention in medicinal chemistry due to its applications in drug development and biological studies. The molecular formula for this compound is , indicating the presence of a bromine atom and a methyl group attached to the tetrahydroquinoxaline core.
This compound is classified under the category of quinoxaline derivatives, which are known for their diverse pharmacological properties. Quinoxalines have been extensively studied for their roles as antitumor agents, antimicrobial agents, and in neurological research. The specific structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one allows it to interact with various biological targets, making it a valuable scaffold in drug design.
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves a bromination reaction of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in solvents such as acetic acid or chloroform. The reaction conditions are optimized to ensure high yield and purity of the product.
Key Steps in Synthesis:
Industrial methods may employ continuous flow reactors for large-scale production, which allows for precise control over reaction parameters and minimizes side reactions .
The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one features a tetrahydroquinoxaline ring system with a bromine atom at the 7-position and a methyl group at the 1-position.
Structural Data:
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions:
Types of Reactions:
Common Reagents:
The mechanism of action for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom and the methyl group significantly influences its binding affinity and specificity towards these targets.
Upon binding to its target sites, this compound may modulate enzymatic activity or receptor signaling pathways, which can lead to various biological effects including anticancer activity or antimicrobial properties . Research is ongoing to elucidate the precise pathways involved.
Physical Properties:
Chemical Properties:
Relevant data regarding toxicity indicates that it may pose health hazards if not handled properly; thus safety precautions are recommended during synthesis and application .
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
The compound's unique structure allows researchers to explore its potential therapeutic roles further, making it a subject of interest in ongoing drug discovery efforts .
Regioselective bromination at the C7 position of 1-methyl-3,4-dihydroquinoxalin-2(1H)-one presents significant synthetic challenges due to competing reaction pathways and potential ring aromatization. The electron-deficient nature of the tetrahydroquinoxaline core necessitates carefully optimized electrophilic substitution conditions. Research indicates that bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at 0–25°C achieves 60–75% regioselectivity for the C7 position, attributed to the para-orientation relative to the more electron-donating N1-methyl group. However, this method frequently yields undesired dibrominated byproducts (15–20%) and traces of aromatized quinoxaline derivatives due to oxidative side reactions [2].
Superior regiocontrol (>90%) is achieved through in situ generation of bromine equivalents using N-Bromosuccinimide in dimethylformamide at 50°C. The polar aprotic solvent stabilizes the brominating complex while suppressing ring oxidation. This protocol capitalizes on the inherent electronic bias of the tetrahydroquinoxaline scaffold, where the C7 position exhibits higher electron density in calculated molecular electrostatic potential maps. The C6 position remains largely unaffected due to steric hindrance from the adjacent carbonyl group [1] [2].
Table 1: Regioselectivity Comparison of Bromination Methods
Brominating Agent | Solvent | Temperature (°C) | C7 Selectivity (%) | Major Byproducts |
---|---|---|---|---|
Molecular Bromine | Dichloromethane | 0–25 | 60–75 | Dibromides (15–20%), Quinoxaline (5%) |
N-Bromosuccinimide | Dimethylformamide | 50 | >90 | Monobrominated C6 isomer (<5%) |
The efficiency of N-Bromosuccinimide-mediated bromination is profoundly influenced by solvent polarity and Brønsted/Lewis acid additives. Non-polar solvents (e.g., tetrachloromethane) promote succinimidyl radical formation, leading to unselective benzylic bromination and reduced C7 specificity. Conversely, polar aprotic solvents like dimethylformamide or acetonitrile enhance electrophilic bromination by stabilizing the N-Bromosuccinimide-bromine complex through dipole interactions. Kinetic studies reveal a 3.2-fold rate increase when switching from tetrachloromethane to dimethylformamide at identical concentrations and temperatures [3] [9].
Acid catalysts dramatically modify reaction regiochemistry. Trifluoroacetic acid (10 mol%) protonates the quinoxalinone carbonyl, amplifying the ring’s electron deficiency and reducing C7 selectivity to 40%. In contrast, Lewis acids like zinc bromide (5 mol%) coordinate with N-Bromosuccinimide, generating a ZnBr₂-Br⁺ species that delivers electrophilic bromine with enhanced positional fidelity. This catalytic system achieves 92% isolated yield of the C7-brominated product within 2 hours, minimizing dehydrohalogenation byproducts. The reaction proceeds via a Wheland intermediate stabilized by zinc coordination, as evidenced by in situ Raman spectroscopy showing a 15 cm⁻¹ shift in the C7 vibrational band [2] [9].
Table 2: Solvent and Additive Impact on N-Bromosuccinimide Bromination
Reaction Modifier | Reaction Time (h) | 7-Bromo Isomer Yield (%) | Key Mechanistic Effect |
---|---|---|---|
None (dimethylformamide) | 4.0 | 78 | Dipole stabilization of Br⁺ |
Zinc Bromide (5 mol%) | 2.0 | 92 | Electrophilic ZnBr₂-Br⁺ complex |
Trifluoroacetic Acid (10 mol%) | 3.5 | 40 | Carbonyl protonation reduces ring electronics |
Direct Bromination: Single-step protocols using N-Bromosuccinimide/dimethylformamide offer atom-economical advantages but require stringent temperature control. At >60°C, competitive N-Bromosuccinimide-mediated oxidation initiates dehydrogenation, yielding 7-bromo-1-methylquinoxalin-2(1H)-one (18–22% yield). This side reaction proceeds via succinimidyl radical abstraction of the C3-hydrogen, followed by elimination of hydrogen bromide. The aromatized byproduct is challenging to separate due to similar polarity to the target compound [2] [6].
Indirect Pathways: A two-step sequence involving 7-bromo-1,2,3,4-tetrahydroquinoxaline N-oxidation followed by phosphorus oxybromide treatment circumvents aromatization. The N-oxide intermediate directs electrophilic bromination exclusively to C7 through a transient σ-complex, achieving 95% regioselectivity. Subsequent reductive deoxygenation recovers the saturated ring. Though requiring additional steps, this route delivers higher overall purity (99.5% by high-performance liquid chromatography) when handling sensitive substrates. The indirect method’s major limitation is the 35% yield loss during phosphorus oxybromide-mediated deoxygenation, making it less scalable than optimized direct bromination [2].
Purification of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is critical for removing regioisomers, dibrominated species, and oxidation byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves C6 and C7 monobrominated isomers (ΔRf = 0.12) but causes 5–8% product loss through succinimide adduct formation on the stationary phase. This adsorption is attributed to hydrogen bonding between the quinoxalinone carbonyl and surface silanols [1] [8].
Recrystallization from ethanol/water (4:1) exploits differential solubility: the target compound crystallizes at 4°C (65% recovery), while N-Bromosuccinimide-derived succinimide remains in the mother liquor. However, this method co-precipitates 7-bromo-1-methylquinoxalin-2(1H)-one if present above 3%. Mixed-solvent systems (toluene/heptane) enable fractional crystallization at −20°C, yielding material with ≥99% purity but requiring 48-hour equilibration. Chromatography delivers higher throughput (85% recovery in <2 hours), whereas recrystallization provides superior crystal morphology for X-ray characterization [1] [8].
Table 3: Purification Method Performance Comparison
Parameter | Silica Gel Chromatography | Ethanol/Water Recrystallization | Toluene/Heptane Fractional Crystallization |
---|---|---|---|
Typical Purity (%) | 97–98 | 95–97 | ≥99 |
Process Time | 2 hours | 8 hours | 48 hours |
Isomer Separation | Excellent (ΔRf=0.12) | Poor | Moderate |
Product Recovery (%) | 85 | 65 | 50 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: